
5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of amino and difluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting 5-amino-2,4-difluoroaniline is reacted with N-methoxy-N-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-bromo-N-methoxy-N-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.
2-amino-5-chloro-N-methoxy-N-methylbenzamide: Contains a chlorine atom instead of fluorine.
2-amino-5-iodo-N-methoxy-N-methylbenzamide: Features an iodine atom in place of fluorine.
Uniqueness
5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10F2N2O2 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
5-amino-2,4-difluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)5-3-8(12)7(11)4-6(5)10/h3-4H,12H2,1-2H3 |
Clave InChI |
AJLCJMBDRZICLR-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=C(C=C1F)F)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



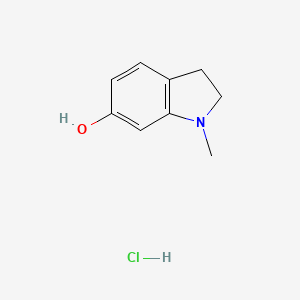
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)



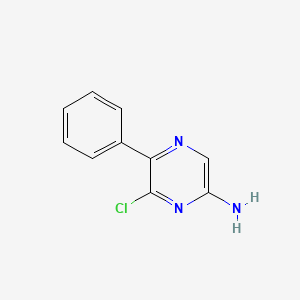
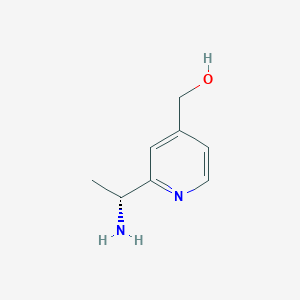
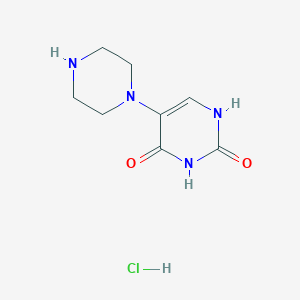
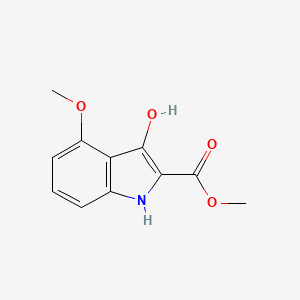


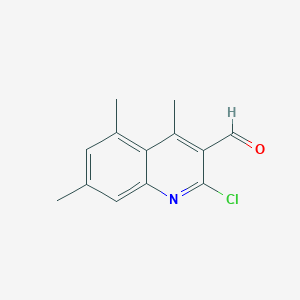
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
